molecular formula C17H17N5O B2645794 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2198509-35-0

6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2645794
CAS RN: 2198509-35-0
M. Wt: 307.357
InChI Key: JWIPTEMOWLXZKV-UHFFFAOYSA-N
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Description

“6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” is a chemical compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .


Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2 (1 H )-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . It mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2 (1 H )-ones and their reaction mechanisms .

Future Directions

Future developments of multi-component reactions of quinoxalin-2 (1 H )-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields . This aims to enrich the methods for the reaction of quinoxalin-2 (1 H )-ones at the C3 position, which have rich applications in materials chemistry and pharmaceutical pharmacology .

properties

IUPAC Name

6-methyl-2-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-6-7-17(23)22(20-12)11-13-9-21(10-13)16-8-18-14-4-2-3-5-15(14)19-16/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPTEMOWLXZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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